カルバチン酸

説明

Calvatic acid is a naturally occurring dicarboxylic acid found in the human body and in various plant species. It has been used in scientific research for decades, as it has a wide range of applications.

科学的研究の応用

抗腫瘍活性

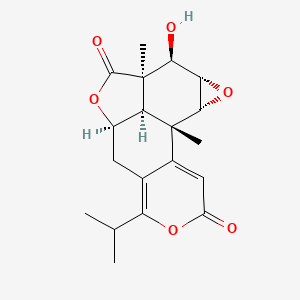

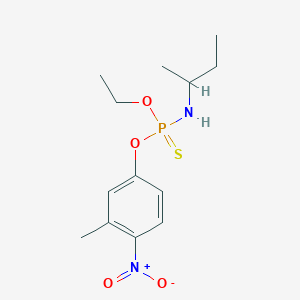

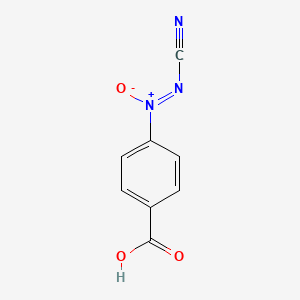

カルバチン酸は、有意な抗腫瘍効果を持つことが判明しています。 細胞培養における吉田肉腫の増殖を阻害し、白血病1210を患ったマウスの生存期間を延長することが示されています {svg_1}. また、肝腫瘍およびK562白血病細胞に対して癌静止活性を示しました {svg_2}.

免疫調節効果

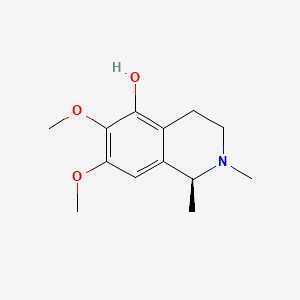

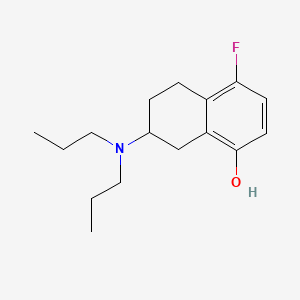

研究により、カルバチン酸は免疫調節効果を持つことが示されています。 マウス肝細胞癌細胞をトランスフェクトしたマウスを対象とした研究で使用され、有望な結果が得られています {svg_3}.

アポトーシス誘導

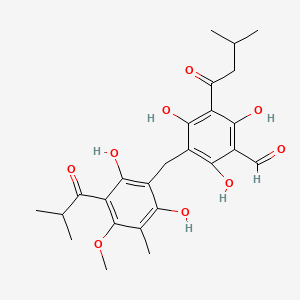

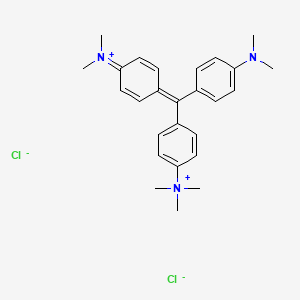

カルバチン酸は、プログラム細胞死と呼ばれるアポトーシスを誘導することが判明しています。 この特性は、癌細胞のアポトーシス誘導を目的とする癌治療に特に有用です {svg_4}.

抗菌活性

カルバチン酸は、3~6 μg/mLの濃度で、グラム陽性菌とグラム陰性菌の両方の増殖を阻害することが示されています {svg_5}.

細胞毒性

抗腫瘍効果に加えて、カルバチン酸は細胞毒性を持つことも判明しています。 培養した吉田肉腫細胞の増殖を阻害することが示されています {svg_6}.

バイオテクノロジーにおける可能性

カルバチン酸が由来するカルバチア属は、バイオテクノロジーにおける可能性を持つことが判明しています。 製薬業界など、さまざまな業界でツールとして使用できる可能性が示唆されています {svg_7}.

作用機序

Target of Action

Calvatic acid, a natural antibiotic, primarily targets tumor cells . It has been shown to significantly inhibit the growth of Yoshida sarcoma in cell culture . It also targets cytochrome P-450 , a protein involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

Calvatic acid interacts with its targets in a unique way. It decreases the content of cytochrome P-450 differently according to the substitutions on the azoxy function . This interaction is believed to be responsible for its antimicrotubular properties .

Biochemical Pathways

It’s known that the compound induces apoptosis, a form of programmed cell death . This is evidenced by increased expression of caspase-8, a key enzyme involved in the initiation of apoptosis .

Pharmacokinetics

It’s known that the compound interacts with liver microsomes, which play a crucial role in drug metabolism

Result of Action

The primary result of calvatic acid’s action is the inhibition of tumor growth. It has been shown to significantly reduce tumor size in mice transfected with murine hepatocellular carcinoma cells . This is likely due to the compound’s ability to induce apoptosis in tumor cells .

Action Environment

The efficacy and stability of calvatic acid can be influenced by various environmental factors. For instance, the compound’s interaction with liver microsomes suggests that its activity may be affected by the metabolic state of the organism . .

生化学分析

Biochemical Properties

Calvatic acid participates in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been shown to inhibit the activity of cytochrome P-450 enzymes in liver microsomes, which suggests its potential role in modulating metabolic processes . Additionally, calvatic acid interacts with microtubular proteins, affecting their stability and function . These interactions highlight the compound’s ability to influence cellular processes at the molecular level.

Cellular Effects

Calvatic acid exerts significant effects on different cell types and cellular processes. It has been demonstrated to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain cancer cell lines such as hepatoma and leukemia cells . The compound induces apoptosis in cancer cells by increasing the expression of caspase-8, a key enzyme in the apoptotic pathway . Furthermore, calvatic acid affects cellular metabolism by inhibiting the growth of cultured Yoshida sarcoma cells .

Molecular Mechanism

The molecular mechanism of calvatic acid involves its interaction with various biomolecules. It binds to cytochrome P-450 enzymes, leading to their inhibition and subsequent modulation of metabolic pathways . Calvatic acid also interacts with microtubular proteins, disrupting their function and stability . These interactions result in the inhibition of cell growth and induction of apoptosis in cancer cells, highlighting the compound’s potential as an antitumor agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calvatic acid have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that calvatic acid can maintain its biological activity for extended periods, although its efficacy may decrease over time due to degradation . These findings underscore the importance of optimizing storage conditions to preserve the compound’s activity.

Dosage Effects in Animal Models

The effects of calvatic acid vary with different dosages in animal models. Studies have shown that higher doses of calvatic acid can lead to toxic effects, including liver damage and disruption of metabolic processes . At lower doses, the compound exhibits significant antitumor activity, reducing tumor size and increasing survival rates in mice with hepatocellular carcinoma . These results highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Calvatic acid is involved in several metabolic pathways, particularly those related to its interaction with cytochrome P-450 enzymes . The compound’s inhibition of these enzymes affects the metabolism of various substrates, leading to changes in metabolic flux and metabolite levels . Additionally, calvatic acid’s interaction with microtubular proteins suggests its involvement in pathways related to cell division and growth .

Transport and Distribution

Within cells and tissues, calvatic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of calvatic acid within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Calvatic acid’s subcellular localization is critical for its activity and function. The compound has been shown to localize to the cytoplasm and interact with microtubular proteins, affecting their stability and function . Additionally, calvatic acid may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .

特性

IUPAC Name |

(4-carboxyphenyl)-cyanoimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFVNKBORCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54723-08-9 | |

| Record name | Calvatic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

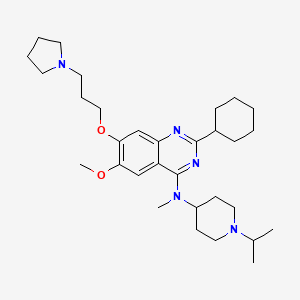

![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)